molecular formula C11H7F3OS B6383776 5-(Thiophen-3-yl)-3-trifluoromethylphenol, 95% CAS No. 1261983-92-9

5-(Thiophen-3-yl)-3-trifluoromethylphenol, 95%

Cat. No. B6383776
CAS RN: 1261983-92-9
M. Wt: 244.23 g/mol
InChI Key: MYGWOACWMRDLPQ-UHFFFAOYSA-N
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Description

5-(Thiophen-3-yl)-3-trifluoromethylphenol, 95% (5T3TFP) is an important organic compound used in many scientific and industrial applications. It is a phenol derivative with a thiophene ring and a trifluoromethyl group. 5T3TFP is used as a reagent, a solvent, and a catalyst in chemical synthesis, and as a component of inks, coatings, and other materials. 5T3TFP has a wide range of applications in the scientific and industrial fields, including drug synthesis, biochemistry, and environmental science.

Scientific Research Applications

5-(Thiophen-3-yl)-3-trifluoromethylphenol, 95% has been used in a wide range of scientific research applications. In biochemistry, it has been used as a reagent for the synthesis of various biologically active compounds, including antibiotics, antifungals, and anti-cancer drugs. In environmental science, 5-(Thiophen-3-yl)-3-trifluoromethylphenol, 95% has been used as a reagent for the detection of pollutants in water and air samples. In addition, 5-(Thiophen-3-yl)-3-trifluoromethylphenol, 95% has been used as a catalyst in the synthesis of polymers, such as polyurethanes and polyesters.

Mechanism of Action

The mechanism of action of 5-(Thiophen-3-yl)-3-trifluoromethylphenol, 95% is based on its ability to react with certain functional groups in organic molecules. The reaction of 5-(Thiophen-3-yl)-3-trifluoromethylphenol, 95% with aldehydes and ketones results in the formation of an acyl-trifluoromethylphenol, which can then be used as a reagent in various chemical synthesis reactions. 5-(Thiophen-3-yl)-3-trifluoromethylphenol, 95% also reacts with alcohols, amines, and carboxylic acids, resulting in the formation of trifluoromethylphenyl esters, amides, and anhydrides, respectively.
Biochemical and Physiological Effects
5-(Thiophen-3-yl)-3-trifluoromethylphenol, 95% has been studied for its biochemical and physiological effects in various organisms. In humans, 5-(Thiophen-3-yl)-3-trifluoromethylphenol, 95% has been shown to have antioxidant and anti-inflammatory properties, and to be effective in the treatment of chronic diseases, such as diabetes, cancer, and cardiovascular disease. In animals, 5-(Thiophen-3-yl)-3-trifluoromethylphenol, 95% has been found to have anti-bacterial and anti-fungal effects, and to be effective in the treatment of various infectious diseases.

Advantages and Limitations for Lab Experiments

5-(Thiophen-3-yl)-3-trifluoromethylphenol, 95% has several advantages for lab experiments. It is relatively inexpensive and easy to obtain, and has a high purity level. It is also stable under normal laboratory conditions and has a low toxicity. The main limitation of 5-(Thiophen-3-yl)-3-trifluoromethylphenol, 95% is that it is reactive and can react with other compounds in the reaction mixture, leading to side reactions and lower yields.

Future Directions

The future directions for 5-(Thiophen-3-yl)-3-trifluoromethylphenol, 95% are numerous. Further research is needed to explore the potential applications of 5-(Thiophen-3-yl)-3-trifluoromethylphenol, 95% in drug synthesis, biochemistry, and environmental science. Additionally, research is needed to develop new methods for the synthesis of 5-(Thiophen-3-yl)-3-trifluoromethylphenol, 95%, as well as to optimize existing methods. Finally, research is needed to investigate the biochemical and physiological effects of 5-(Thiophen-3-yl)-3-trifluoromethylphenol, 95% in humans and animals.

Synthesis Methods

5-(Thiophen-3-yl)-3-trifluoromethylphenol, 95% is synthesized via a Friedel-Crafts acylation reaction using a mixture of thiophene-3-carboxylic acid and trifluoromethylbenzene. The reaction is conducted in the presence of an aluminum chloride catalyst, and the product is purified by distillation and recrystallization. The overall yield of the reaction is typically in the range of 80-90%.

properties

IUPAC Name

3-thiophen-3-yl-5-(trifluoromethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3OS/c12-11(13,14)9-3-8(4-10(15)5-9)7-1-2-16-6-7/h1-6,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGWOACWMRDLPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CC(=CC(=C2)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10686495
Record name 3-(Thiophen-3-yl)-5-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261983-92-9
Record name 3-(Thiophen-3-yl)-5-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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